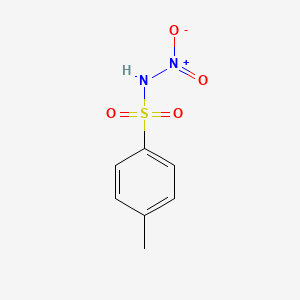
N-Nitro-p-toluenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Nitro-p-toluenesulfonamide is an organic compound that belongs to the class of sulfonamides. It is characterized by the presence of a nitro group attached to the nitrogen atom of the sulfonamide moiety. This compound is known for its applications in organic synthesis and as a precursor to other chemical compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Nitro-p-toluenesulfonamide can be synthesized through the nitration of p-toluenesulfonamide. The nitration process typically involves the use of a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the sulfonamide group.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale nitration processes. The reaction is conducted in specialized reactors equipped with temperature control systems to maintain the desired reaction conditions. The product is then purified through crystallization or other separation techniques to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Nitro-p-toluenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of N-amino-p-toluenesulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Nitro-p-toluenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its sulfonamide structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-Nitro-p-toluenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The sulfonamide group can also participate in hydrogen bonding and other interactions with target proteins or enzymes.
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-N-nitroso-p-toluenesulfonamide: Used as a precursor to diazomethane.
p-Toluenesulfonamide: A simpler sulfonamide without the nitro group, used in various organic synthesis reactions.
N-Nitroso-N-alkyl-p-toluenesulfonamide: Similar structure with different alkyl groups attached to the nitrogen atom.
Uniqueness
N-Nitro-p-toluenesulfonamide is unique due to the presence of both the nitro and sulfonamide groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound in organic synthesis and research applications.
Propiedades
Número CAS |
56764-43-3 |
|---|---|
Fórmula molecular |
C7H8N2O4S |
Peso molecular |
216.22 g/mol |
Nombre IUPAC |
4-methyl-N-nitrobenzenesulfonamide |
InChI |
InChI=1S/C7H8N2O4S/c1-6-2-4-7(5-3-6)14(12,13)8-9(10)11/h2-5,8H,1H3 |
Clave InChI |
XRBIVTYUKPDCMI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Piperazinedione, 3-[(1S)-1-methylpropyl]-, (3S)-](/img/structure/B14622120.png)
![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,2-dimethyl-](/img/structure/B14622121.png)

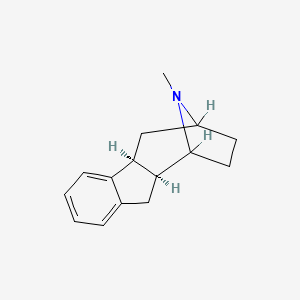

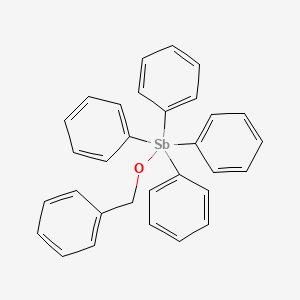

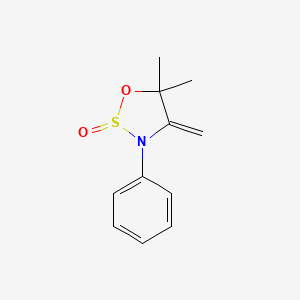
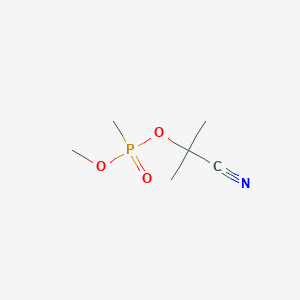
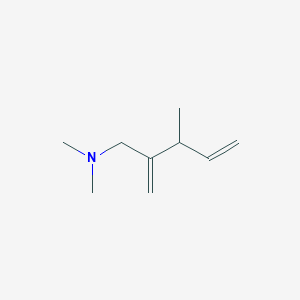
![[(1,3,5-Triazin-2-yl)amino]methanol](/img/structure/B14622181.png)

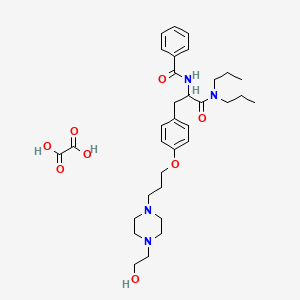
![4-[(Butan-2-yl)oxy]-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate](/img/structure/B14622195.png)
